molecular formula C7H10Cl2 B12917480 6-Chloro-1-(chloromethyl)cyclohex-1-ene CAS No. 81034-09-5

6-Chloro-1-(chloromethyl)cyclohex-1-ene

Katalognummer: B12917480
CAS-Nummer: 81034-09-5
Molekulargewicht: 165.06 g/mol
InChI-Schlüssel: ZHBLCQLHHHVXGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-1-(chloromethyl)cyclohex-1-ene is an organic compound with the molecular formula C7H10Cl2. It is a derivative of cyclohexene, where the hydrogen atoms at positions 1 and 6 are replaced by chlorine and chloromethyl groups, respectively. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(chloromethyl)cyclohex-1-ene can be achieved through several methods. One common approach involves the chlorination of cyclohexene. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atoms at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-1-(chloromethyl)cyclohex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclohexenes, cyclohexanols, and cyclohexanones, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 6-Chloro-1-(chloromethyl)cyclohex-1-ene involves its interaction with various molecular targets. The chlorine and chloromethyl groups can participate in electrophilic and nucleophilic reactions, respectively, leading to the formation of new chemical bonds and structures. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-1-(chloromethyl)cyclohex-1-ene is unique due to the presence of both chlorine and chloromethyl groups on the cyclohexene ring. This dual substitution imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.

Eigenschaften

CAS-Nummer

81034-09-5

Molekularformel

C7H10Cl2

Molekulargewicht

165.06 g/mol

IUPAC-Name

6-chloro-1-(chloromethyl)cyclohexene

InChI

InChI=1S/C7H10Cl2/c8-5-6-3-1-2-4-7(6)9/h3,7H,1-2,4-5H2

InChI-Schlüssel

ZHBLCQLHHHVXGH-UHFFFAOYSA-N

Kanonische SMILES

C1CC=C(C(C1)Cl)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.